molecular formula C17H14BrN5O3S B2632914 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179492-23-9

3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B2632914
CAS RN: 1179492-23-9
M. Wt: 448.3
InChI Key: QUDZFLPPZYNMNM-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These are heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a triazole ring fused with a thiadiazine ring, which is a common structural feature in this class of compounds .

Scientific Research Applications

Antitumor Activity

This compound and its derivatives have shown promising antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The synthesis involved interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide, leading to compounds that exhibit high levels of antitumor activity, particularly against MDA-MB-468 breast cancer cells (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial Activity

Several studies have been conducted on the antimicrobial evaluation of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives, including compounds synthesized by condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids. Some of these compounds exhibited promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).

Structural and Molecular Studies

Structural studies of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives have been carried out to understand their analgesic-anti-inflammatory activities. These studies included synthesis, characterization by IR, 1H-NMR, and mass spectroscopic techniques, and investigation of their structures and molecular packings by X-ray single crystal diffraction (Kaynak, Aytaç, & Tozkoparan, 2010).

Synthesis Methods

Research has also focused on the development of effective synthesis methods for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. This includes a method based on condensation reactions between aryl(hetaryl) α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid (Kulikov et al., 2018).

Biological Activities

The compound and its derivatives have been evaluated for various biological activities, including antibacterial, antiviral, and anthelmintic activities. For instance, novel 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and screened for their tubulin inhibitory effects as potential anticancer agents, showing significant antiproliferative activities against cancer cell lines (Xu et al., 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, mechanism of action, and potential pharmacological activities. It would also be important to evaluate its safety profile .

properties

IUPAC Name

3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S.BrH/c1-25-14-8-4-12(5-9-14)16-18-19-17-21(16)20-15(10-26-17)11-2-6-13(7-3-11)22(23)24;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZFLPPZYNMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

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